tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluoroaniline moiety, and a tetrahydropyridinecarboxylate backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,4-difluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydride or potassium carbonate, and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions, including esterification with tert-butyl chloroformate, to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroaniline moiety can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ester functional group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols to form new esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety is believed to play a crucial role in binding to these targets, while the tetrahydropyridinecarboxylate backbone provides structural stability. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions, leading to its observed biological effects.
Comparison with Similar Compounds
Tert-butyl 4-(2,4-difluoroanilino)tetrahydro-1(2H)-pyridinecarboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
Tert-butyl 4-(2,4-dimethoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate: The presence of methoxy groups instead of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
Tert-butyl 4-(2,4-dinitroanilino)tetrahydro-1(2H)-pyridinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2,4-difluoroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQHPGYMBGNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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